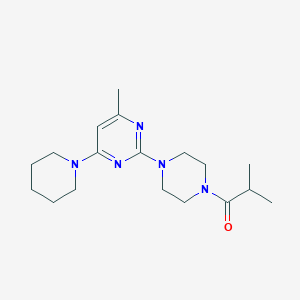![molecular formula C13H16F2N2O2 B5545543 (3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches for related compounds often involve multi-step organic reactions, including cyclometalation, condensation, and nucleophilic substitution reactions. For example, the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum involved cyclometalation processes, demonstrating the complexity of synthesizing pyridine-containing compounds (Owen, Labinger, & Bercaw, 2004). Similarly, compounds such as "3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides" have been synthesized, showcasing the role of fluorination and quaternization in developing structurally complex molecules (Pikun et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate details about their stereochemistry and electronic configuration. X-ray crystallography, NMR spectroscopy, and theoretical calculations like DFT are commonly used to elucidate structural aspects. For instance, the molecular structure of "3,5-bis(2,5-dimethylphenyl)pyridine" was characterized using XRD and various spectroscopic techniques, highlighting the importance of such methods in understanding compound geometry and electronic structure (Akram et al., 2020).
Chemical Reactions and Properties
Chemical reactivity and properties of pyridine-containing compounds can be influenced by their functional groups and electronic configuration. Studies on related compounds have explored nucleophilic substitutions, reactivity towards electrophiles, and the formation of complex structures through reactions like cycloaddition. For example, the reactivity of "perfluoro-3,5-dimethylpyridine" with ammonia and methoxide was examined to understand substitution patterns and electronic effects (Chambers et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and phase behavior, can be significantly affected by their molecular structure. Dynamic light scattering (DLS) measurements, for instance, have been used to estimate the self-assembling properties of related compounds, offering insights into their potential applications in material science and nanotechnology (Pikun et al., 2022).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and redox potential are critical for understanding the interactions of these compounds with biological systems or in catalysis. Studies on related compounds have explored their electron-donating and accepting capabilities, highlighting the role of substituents in modulating these properties. The synthesis and reactivity studies of pyridinols, for instance, have revealed their antioxidant properties, underscoring the significance of structural features in determining chemical behavior (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Complex Synthesis and Ligand Substitution Kinetics
Research involving pyridinium-derived N-heterocyclic carbene complexes of platinum demonstrates the synthesis and structural analysis of complexes, showcasing the utility of pyridine derivatives in developing catalytically active complexes. These studies emphasize the importance of ligand design for influencing the properties and reactivity of metal complexes (Owen, Labinger, & Bercaw, 2004).
Electrochemical and Photophysical Properties
Investigations into phlorin macrocycles and their fluoride binding capabilities illustrate the significance of aromatic pyridine derivatives in modulating electronic and photophysical properties. Such research has implications for designing sensors and materials with specific binding and electronic characteristics (Pistner et al., 2013).
Application in Material Science and Catalysis
Mechanoluminescence and Data Security
Studies on Ir(III) complexes highlight the application of pyridine derivatives in creating materials with unique photophysical properties, such as mechanoluminescence, which can be leveraged for data security and the design of smart luminescent materials (Song et al., 2016).
Catalysis and Reaction Mechanisms
The synthesis and characterization of metal complexes with pyridine and its derivatives, as well as the study of their reaction kinetics, underscore the role of such compounds in catalysis and the development of novel reaction pathways. These findings are pivotal for advancing synthetic methodologies and understanding reaction mechanisms (Baba et al., 1974).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-13(8,2)19)12(18)11-10(15)5-9(14)6-16-11/h5-6,8,19H,3-4,7H2,1-2H3/t8-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOXBKNNLAACQU-OQPBUACISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)



![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)